molecular formula C12H11BrN4O3 B14919687 2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate

2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B14919687
M. Wt: 339.14 g/mol
InChI Key: BTFVKCKBFRSRFQ-UHFFFAOYSA-N
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Description

2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of pyridine, pyrazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-bromo-2-pyridine, is reacted with an amine to form the 5-bromo-2-pyridylamine intermediate.

    Coupling with Pyrazole: The intermediate is then coupled with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis will yield the corresponding carboxylic acid.

Scientific Research Applications

2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

    Material Science: The compound may have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 1-Methyl-1H-pyrazole-5-carboxylic acid
  • 2-Amino-5-bromopyridine

Uniqueness

2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C12H11BrN4O3

Molecular Weight

339.14 g/mol

IUPAC Name

[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl] 2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H11BrN4O3/c1-17-9(4-5-15-17)12(19)20-7-11(18)16-10-3-2-8(13)6-14-10/h2-6H,7H2,1H3,(H,14,16,18)

InChI Key

BTFVKCKBFRSRFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)OCC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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